1-[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2,2-dimethylpropan-1-one is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with a methoxyphenyl and phenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2,2-dimethylpropan-1-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxybenzaldehyde with phenylhydrazine forms a hydrazone intermediate, which then undergoes cyclization with a suitable reagent to form the triazolopyrimidine core.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or phenyl groups, leading to the formation of various substituted derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: This compound has a similar triazolopyrimidine core but differs in the functional groups attached, leading to different chemical and biological properties.
1,2,4-Triazolo[4,3-a]quinoxaline: This compound has a quinoxaline ring fused with the triazole ring, resulting in distinct antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a thiadiazine ring fused with the triazole ring, showing diverse pharmacological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C23H26N4O2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C23H26N4O2/c1-23(2,3)21(28)26-18(16-10-6-5-7-11-16)14-19(27-22(26)24-15-25-27)17-12-8-9-13-20(17)29-4/h5-13,15,18-19H,14H2,1-4H3 |
InChI Key |
AEOSXRLOISGWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(N2C1=NC=N2)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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